1-(Ethoxycarbonyloxymethyl)-5-fluorouracil
Overview
Description
Physical And Chemical Properties Analysis
The specific physical and chemical properties of 1-(Ethoxycarbonyloxymethyl)-5-fluorouracil were not found in the search results. Physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, are crucial for understanding its behavior in different environments .Scientific Research Applications
Applications in Synthesis
- It is useful in synthesizing compounds like 1-carboxymethyl-5-fluoro-5-halogeno-6-hydroxy-5,6-dihydrouracils and 1-carboxymethyl-5-fluoro derivatives (Chernikova, Yunusov, & Mustaphin, 2020).
- It can be used in the synthesis of linear and cross-linked polymer networks (Liu & Rimmer, 2002).
- This compound serves as a starting material for synthesizing 3-alkylcarbonyloxymethyl derivatives of 5-fluorouracil (Roberts & Sloan, 2002).
Drug Delivery Enhancement
- As a prodrug derivative of 5-fluorouracil, it has potential in enhancing rectal and oral delivery of the drug (Buur & Bundgaard, 1987).
- It reduces the penetration of 5-fluorouracil across small intestinal segments while enhancing penetration across colonic and rectal segments (Buur, Yamamoto, & Lee, 1990).
Cancer Treatment
- It has shown inhibitory effects against liver cancer BEL-7402, demonstrating more effectiveness than 5-FU (Xiong et al., 2009).
- This compound is a potential carrier-linked prodrug for treating colorectal, gastric tract, and liver carcinomas with high efficiency and low toxicity (Xiong Jing, 2010).
properties
IUPAC Name |
ethyl (5-fluoro-2,4-dioxopyrimidin-1-yl)methyl carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O5/c1-2-15-8(14)16-4-11-3-5(9)6(12)10-7(11)13/h3H,2,4H2,1H3,(H,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNSALZTBBAMKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OCN1C=C(C(=O)NC1=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10879406 | |
Record name | CARBONIC ACID, ETHYL (5-FLUORO-3,4-DIHYDRO-2,4-D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10879406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
106206-96-6 | |
Record name | 1-(Ethoxycarbonyloxymethyl)-5-fluorouracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106206966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CARBONIC ACID, ETHYL (5-FLUORO-3,4-DIHYDRO-2,4-D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10879406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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